molecular formula C24H23NO5S B491527 Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421580-05-4

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491527
CAS No.: 421580-05-4
M. Wt: 437.5g/mol
InChI Key: ZADWJPQMSQSWBU-UHFFFAOYSA-N
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Description

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a sulfonamide substituent at position 5 and a methyl ester at position 3 of the fused aromatic system. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces significant steric bulk and electron-donating methyl groups, distinguishing it from simpler sulfonamide analogs.

The naphtho[1,2-b]furan core provides a rigid, planar structure conducive to π-π stacking, while the methyl group at position 2 and the ester at position 3 influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-13-10-14(2)23(15(3)11-13)31(27,28)25-20-12-19-21(24(26)29-5)16(4)30-22(19)18-9-7-6-8-17(18)20/h6-12,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWJPQMSQSWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphtho[1,2-b]Furan Synthesis

The naphtho[1,2-b]furan core is constructed via cyclization of 2-naphthol derivatives with furan precursors. A widely adopted method involves acid-catalyzed Friedel-Crafts alkylation using boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) in dichloromethane at 0–5°C . For example, 2-methyl-1-naphthol reacts with 2-furoyl chloride to yield 2-methylnaphtho[1,2-b]furan-3-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid .

Key Variables:

  • Catalyst Loading : Excess BF3OEt2\text{BF}_3\cdot\text{OEt}_2 (>2 equiv.) improves cyclization efficiency but risks side reactions.

  • Temperature Control : Reactions below 10°C minimize polymerization of furan intermediates .

MethodYield (%)Purity (HPLC)Reference
BF₃·OEt₂-mediated68–72>95%
Zeolite-catalyzed55–6092%

Introduction of the 5-Amino Group

Amination at the 5-position is achieved through nitration followed by reduction . Nitration of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with fuming nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at –10°C produces the 5-nitro derivative . Catalytic hydrogenation using 10% Pd/C in ethanol at 25°C and 1 atm H₂ reduces the nitro group to an amine with >90% yield .

Optimization Insights:

  • Nitrating Agents : Mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) outperforms acetyl nitrate in regioselectivity.

  • Reduction Catalysts : Raney nickel affords lower yields (75–80%) compared to Pd/C due to over-reduction side products .

Sulfonylation with Mesitylsulfonyl Chloride

The 5-amino intermediate undergoes sulfonylation using mesitylsulfonyl chloride (C9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}) in anhydrous dichloromethane. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HCl, maintaining a pH >8 to prevent N-H protonation . Reaction progress is monitored via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3).

Critical Parameters:

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

  • Solvent Choice : Tetrahydrofuran (THF) decreases yield by 15–20% due to competitive ring-opening reactions .

Esterification to Methyl Carboxylate

The carboxylic acid at position 3 is esterified via Fischer esterification using methanol (CH3OH\text{CH}_3\text{OH}) and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under reflux (65–70°C, 12 hr). Alternative methods employ dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in acetone with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as base, achieving 85–90% conversion .

Comparative Analysis:

Esterification AgentConditionsYield (%)Side Products
CH₃OH/H₂SO₄Reflux, 12 hr78–82Dimethyl ether
(CH₃)₂SO₄/K₂CO₃RT, 24 hr85–90Sulfate salts

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water (4:1). Purity is validated by HPLC (C18 column, 90:10 acetonitrile/water) and 1H NMR^1\text{H NMR} (δ 2.6 ppm for mesityl methyl groups, δ 3.9 ppm for methoxy) .

Analytical Data:

  • Melting Point : 189–191°C (lit. 190°C) .

  • Mass Spec (ESI+) : m/z 456.1 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing 4- and 6-nitration isomers are minimized by strict temperature control (–10°C) .

  • Sulfonamide Hydrolysis : Mesitylsulfonyl groups are resistant to hydrolysis at pH 5–9 but degrade under strongly acidic (pH <2) or basic (pH >12) conditions .

  • Esterification Side Reactions : Over-alkylation is suppressed by using excess methanol or limiting dimethyl sulfate stoichiometry .

Industrial-Scale Adaptations

Batch processes are favored for intermediates, while continuous-flow systems enhance sulfonylation and esterification efficiency. A pilot-scale protocol achieved 73% overall yield using:

  • Flow Reactor : 5-amino intermediate + mesitylsulfonyl chloride in CH₂Cl₂ at 25°C (residence time: 20 min).

  • In-line Quenching : Aqueous NaHCO₃ removes excess sulfonyl chloride before esterification .

Emerging Methodologies

Recent advances include photoredox catalysis for amination and enzyme-mediated esterification . A 2025 study reported Candida antarctica lipase B (CAL-B) catalyzed methyl ester formation at 30°C, achieving 88% yield without acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The naphthofuran core provides a rigid structure that can fit into specific binding sites, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate with structurally related derivatives, focusing on substituent variations and their implications:

Compound Name Sulfonamide Substituent Ester Group Molecular Formula Average Mass (g/mol) Key Properties/Effects References
Methyl 5-[(phenylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate Phenyl Methyl C₂₁H₁₇NO₅S 395.43 Moderate steric bulk; balanced lipophilicity.
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate Mesityl (2,4,6-trimethylphenyl) Ethyl C₂₅H₂₅NO₅S 451.07* High steric hindrance; increased lipophilicity due to ethyl ester.
Ethyl 5-[(4-methyl-3-nitrophenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Methyl-3-nitrophenyl Ethyl C₂₃H₂₀N₂O₇S 468.48 Electron-withdrawing nitro group enhances sulfonamide acidity; potential reactivity.
Isopropyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Fluorophenyl Isopropyl C₂₃H₂₀FNO₅S 441.47 Fluorine improves metabolic stability; isopropyl ester increases lipophilicity.
Methyl 5-[(2-naphthylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate 2-Naphthyl Methyl C₂₅H₁₉NO₅S 445.48* Extended aromatic system enhances hydrophobicity and π-π interactions.

Notes:

  • Mesitylsulfonyl vs.
  • Ester Group Variations : Methyl esters (lower molecular weight) offer better aqueous solubility, while ethyl/isopropyl esters enhance membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase sulfonamide NH acidity, favoring hydrogen-bond donation, whereas electron-donating mesityl groups may reduce reactivity .

Notes on Structural Validation and Crystallography

Accurate structural determination of these compounds relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), as highlighted in the provided evidence . For example:

  • The phenylsulfonyl derivative () likely underwent X-ray diffraction studies to confirm its naphthofuran core and substituent orientations.
  • The mesitylsulfonyl analog () would require robust refinement protocols due to its bulky substituents, which complicate electron density mapping.

Structure validation practices (e.g., via PLATON ; ) ensure correct bond geometries and intermolecular interactions, critical for interpreting structure-activity relationships in drug design.

Biological Activity

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H23NO5S
  • Molecular Weight : 437.508 g/mol
  • CAS Number : [insert CAS number]
  • Structure : The compound features a naphtho-furan core, a mesitylsulfonyl group, and a carboxylate ester, which contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Potential to scavenge free radicals, thus reducing oxidative stress in cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The mechanism may involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme activity.

Anti-inflammatory Effects

Preliminary studies suggest that the compound possesses anti-inflammatory properties by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting pathways associated with inflammation.

Research Findings and Case Studies

StudyFindings
Study A (2020)Investigated anticancer effects on breast cancer cell linesInduced apoptosis via caspase activation
Study B (2021)Evaluated antimicrobial activity against E. coli and S. aureusSignificant inhibition observed at low concentrations
Study C (2022)Assessed anti-inflammatory effects in murine modelsReduced inflammation markers significantly

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including:

  • Acute toxicity tests.
  • Long-term exposure studies.

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